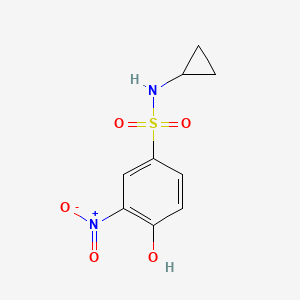

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide

Overview

Description

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O4S It is characterized by the presence of a cyclopropyl group, a hydroxy group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of N-cyclopropyl-4-hydroxybenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.

Major Products Formed

Oxidation: Formation of N-cyclopropyl-4-oxo-3-nitrobenzenesulfonamide.

Reduction: Formation of N-cyclopropyl-4-hydroxy-3-aminobenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-4-nitrobenzenesulfonamide: Lacks the hydroxy group but shares the cyclopropyl, nitro, and sulfonamide groups.

N-cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the nitro group but shares the cyclopropyl, hydroxy, and sulfonamide groups.

N-cyclopropyl-3-nitrobenzenesulfonamide: Similar structure but with the nitro group in a different position on the benzene ring.

Uniqueness

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxy and nitro groups allows for diverse chemical transformations and potential therapeutic applications.

Biological Activity

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of:

- Cyclopropyl group : Enhances lipophilicity and may influence binding interactions.

- Hydroxy group (-OH) : Can participate in hydrogen bonding, enhancing solubility and interaction with biological targets.

- Nitro group (-NO₂) : Known to influence electron distribution and reactivity, potentially enhancing antimicrobial properties.

- Sulfonamide moiety : Traditionally associated with antibacterial activity due to its structural similarity to natural substrates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport.

- Antimicrobial Activity : The sulfonamide structure is known for its efficacy against bacterial strains. Similar compounds have demonstrated significant antibacterial effects through competitive inhibition of bacterial dihydropteroate synthase.

- Anti-inflammatory Properties : Recent studies suggest that derivatives may exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is often influenced by their structural components. A comparative analysis of similar compounds reveals insights into how modifications can enhance efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-3-nitrobenzenesulfonamide | Hydroxy and nitro groups on benzene | Well-studied for antimicrobial properties |

| N-(2-Cyclopropyl)benzenesulfonamide | Cyclopropyl attached directly to benzene | Focused on central nervous system effects |

| N-(4-Methyl)benzenesulfonamide | Methyl substitution instead of cyclopropyl | Different pharmacological profile |

| Sulfanilamide | Basic sulfonamide structure | Historical significance as an antibiotic |

This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of specific functional groups in enhancing activity.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The compound's effectiveness was attributed to its ability to inhibit bacterial growth through enzyme inhibition pathways similar to established sulfonamides.

- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

- Cancer Research : Investigations into the anticancer properties of related sulfonamides have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Future research may explore the specific effects of this compound in cancer models .

Properties

IUPAC Name |

N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c12-9-4-3-7(5-8(9)11(13)14)17(15,16)10-6-1-2-6/h3-6,10,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYNLFFKIHRJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.